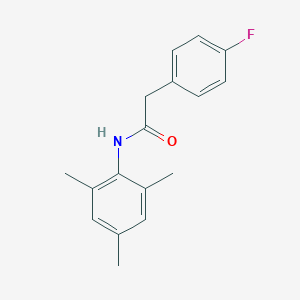
N-(pentan-2-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pentan-2-yl)-2-phenoxyacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenoxy group attached to an acetamide moiety, with a 1-methylbutyl substituent on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-2-yl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 1-methylbutylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
N-(pentan-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxyacetamides.
科学的研究の応用
N-(pentan-2-yl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of N-(pentan-2-yl)-2-phenoxyacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The phenoxy group can participate in π-π stacking interactions, while the amide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- N-(1-methylbutyl)-2-phenoxypropionamide
- N-(1-methylbutyl)-2-phenoxybutyramide
- N-(1-methylbutyl)-2-phenoxyvaleramide
Uniqueness
N-(pentan-2-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the phenoxy group enhances its lipophilicity, while the 1-methylbutyl substituent on the nitrogen atom provides steric hindrance, influencing its reactivity and interaction with biological targets.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
N-pentan-2-yl-2-phenoxyacetamide |
InChI |
InChI=1S/C13H19NO2/c1-3-7-11(2)14-13(15)10-16-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,14,15) |
InChIキー |
ADJRZWSPFYESOJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=CC=CC=C1 |
正規SMILES |
CCCC(C)NC(=O)COC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


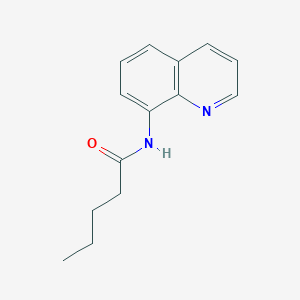
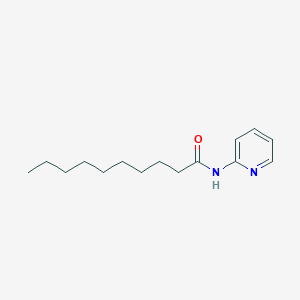
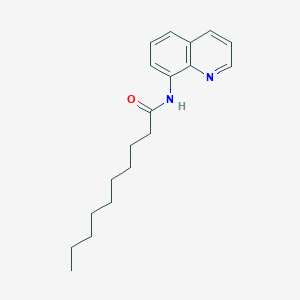

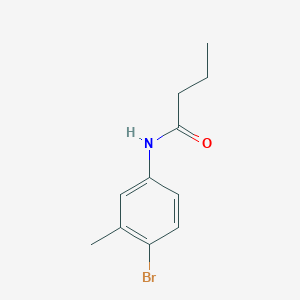
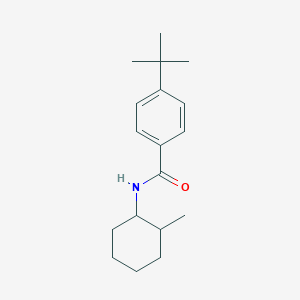


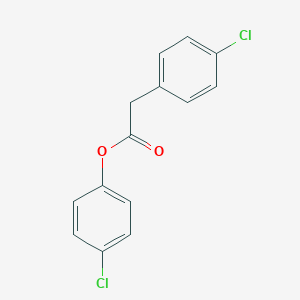
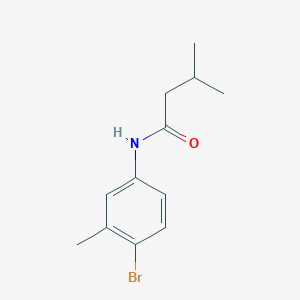
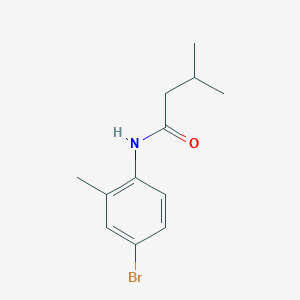
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)

